
1-Bromo-3-chloro-5-iodobenzene
Overview
Description
Preparation Methods
Academic Laboratory Synthesis Routes
Six-Step Sequential Halogenation Protocol
The canonical academic synthesis begins with aniline as the starting material, proceeding through six transformations (Figure 1) . Critical steps include:
1.1.1 Acetanilide Formation
Aniline undergoes acetylation using acetic anhydride (2.5 equiv) in glacial acetic acid at 110°C for 1 hour. This step achieves near-quantitative conversion (98% yield) , forming the acetyl-protected intermediate critical for directing subsequent halogenations.
1.1.2 Sequential Electrophilic Substitutions
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Bromination : Treatment with bromine (1.05 equiv) in acetic acid at 40°C introduces bromine para to the acetamide group (67% yield)
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Chlorination : Sulfuryl chloride (1.1 equiv) in dichloromethane at 0°C installs chlorine meta to bromine (58% yield)
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Iodination : Iodine monochloride (1.2 equiv) in acetic acid at 25°C places iodine ortho to chlorine (42% yield)
1.1.3 Deprotection and Deamination
Hydrolysis with 6M HCl removes the acetyl group (89% yield), followed by diazotization with NaNO₂/H₂SO₄ and decomposition with hypophosphorous acid to eliminate the amino group (31% yield) . The cumulative yield for this route typically ranges from 0.6% to 6.2% .
Key Analytical Data for Laboratory Synthesis
Table 1. Reaction parameters and yields for six-step academic synthesis
Industrial-Scale Production Method
Two-Step Patent Synthesis
CN105523885A discloses an optimized industrial route starting from paraiodoaniline :
2.1.1 Bromochlorination
Paraiodoaniline reacts with bromochlorohydantoin (1:1 molar ratio) in ethanol at 25°C. This single-step installation of bromine and chlorine achieves 84.1% yield with 99.6% HPLC purity . The solvent system enables simultaneous bromination and chlorination without intermediate isolation.
2.1.2 Deaminative Iodination
Treatment of the intermediate with sodium nitrite and hypophosphorous acid in ethanol at 20-25°C effects diazotization and iodine retention. Recrystallization from absolute ethanol yields needle-like crystals (mp 84-85°C) with 99.2% purity .
Comparative Efficiency Metrics
Parameter | Academic Route | Industrial Route |
---|---|---|
Steps | 6 | 2 |
Total Time | 72h | 8h |
Overall Yield | ≤6.2% | 84.1% |
Solvent Usage | 15L/mol | 6L/mol |
Byproducts | 11 identified | 2 detected |
Energy Input | 48 kWh/kg | 18 kWh/kg |
Table 2. Performance comparison between synthesis methods
Mechanistic Considerations
Halogenation Selectivity
The acetyl group in academic syntheses directs substitutions through resonance effects:
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Bromine enters para to -NHCOCH₃ due to maximal orbital overlap
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Subsequent chlorination occurs meta to Br (ortho to -NHCOCH₃) via charge-directed attack
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Iodine occupies the remaining ortho position relative to Cl, stabilized by the +M effect of adjacent halogens
In contrast, the industrial method leverages bromochlorohydantoin's dual functionality. The N-haloimide structure (Figure 2) simultaneously delivers Br⁺ and Cl⁺ through hemolytic cleavage, enabling concerted dihalogenation without protecting groups.
Process Optimization Challenges
Academic Route Limitations
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Low Yields : Cumulative yields below 7% stem from:
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Solvent Waste : Sequential use of DCM, AcOH, and HCl generates 12-15L waste per mole
Industrial Method Advantages
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Scientific Research Applications
Organic Synthesis
- Building Block : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution and cross-coupling reactions makes it valuable for creating diverse chemical entities .
Medicinal Chemistry
- Pharmaceutical Intermediates : 1-Bromo-3-chloro-5-iodobenzene is utilized in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of bioactive compounds with potential therapeutic applications. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are critical in drug metabolism .
Material Science
- Molecular Glassformers : The compound is employed in the preparation of advanced materials, including molecular glassformers. Its unique halogenation pattern contributes to the properties required for developing new materials with specific functionalities .
Chemical Biology
- Bioactive Molecules : It plays a role in the development of bioactive probes for studying biological processes. The reactivity of the halogen atoms allows for selective functionalization, which is essential in designing compounds that interact with biological targets .
Case Studies
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The halogenation pattern enhances efficacy compared to non-halogenated analogs, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Certain derivatives have been found to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS). This mechanism suggests potential applications in cancer therapy, highlighting the compound's role in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-iodobenzene in chemical reactions involves the activation of the benzene ring through electrophilic aromatic substitution. The presence of multiple halogen atoms increases the reactivity of the compound, allowing for selective functionalization. In coupling reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
The compound is compared to structurally related halogenated benzenes, focusing on molecular properties, reactivity, and applications.
Structural Isomers and Derivatives
(a) 1-Bromo-3-chloro-4-iodobenzene (CAS: 31928-47-9)
- Molecular Formula : C₆H₃BrClI
- Key Differences : The iodine substituent is at position 4 instead of 5, altering steric and electronic properties. This isomer may exhibit distinct reactivity in electrophilic substitution due to varied halogen proximity .
(b) 3-Bromo-5-chlorotoluene (CAS: N/A)
- Molecular Formula : C₇H₆BrCl
- Key Differences : A methyl group replaces iodine at position 3. The reduced molecular weight (205.48 g/mol) lowers boiling/melting points and decreases electron-withdrawing effects, making it less reactive in cross-coupling reactions .
Bromo-Iodo and Bromo-Chloro Analogues
Reactivity and Functionalization
- Electrophilic Aromatic Substitution: The electron-deficient ring in 1-bromo-3-chloro-5-iodobenzene (due to three electron-withdrawing halogens) directs incoming electrophiles to meta/para positions less effectively than mono- or dihalogenated analogs. For example, 3-bromo-5-chlorotoluene (with an electron-donating methyl group) shows higher reactivity in Friedel-Crafts alkylation .
- Cross-Coupling Reactions : The iodine substituent in this compound allows sequential functionalization via iodine-selective coupling , a feature absent in bromo-chloro derivatives like 1-bromo-3-chlorobenzene .
Biological Activity
Overview
1-Bromo-3-chloro-5-iodobenzene (C₆H₃BrClI) is a halogenated aromatic compound notable for its diverse applications in organic synthesis, medicinal chemistry, and material science. Its unique structure, featuring three different halogens, enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C₆H₃BrClI
- Molecular Weight : 317.35 g/mol
- Boiling Point : Not specified
- Structural Characteristics : The presence of bromine, chlorine, and iodine atoms contributes to its electrophilic nature and reactivity in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic aromatic substitution and coupling reactions. The halogen substituents facilitate electrophilic aromatic substitution, allowing the compound to act as a versatile building block in the synthesis of bioactive molecules.
Key Mechanisms:
- Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles, enabling the formation of various derivatives.
- Suzuki Coupling Reactions : This compound is often utilized in Suzuki cross-coupling reactions with arylboronic acids to synthesize biaryl compounds, which have significant biological activities.
Biological Activity
This compound exhibits several biological activities due to its structural characteristics:
Enzyme Inhibition
Research indicates that it acts as an inhibitor for certain cytochrome P450 enzymes:
- CYP1A2 Inhibitor : It has shown inhibitory effects on CYP1A2, which is involved in drug metabolism.
- CYP2C9 Inhibitor : It also inhibits CYP2C9, affecting the metabolism of various pharmaceuticals .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The compound's halogenation pattern was found to enhance its efficacy compared to non-halogenated analogs.
- Anticancer Properties : Research has indicated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar halogenated compounds.
Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
1-Bromo-3-chloro-5-fluorobenzene | No | Moderate | Limited |
1-Bromo-3-chloro-5-bromobenzene | Yes | Low | Moderate |
Synthesis and Applications
The synthesis of this compound typically involves multiple steps starting from aniline through electrophilic aromatic substitution reactions. Its applications span across:
- Organic Synthesis : As a key intermediate in the production of complex organic molecules.
- Material Science : Used in developing advanced materials such as molecular glassformers.
- Medicinal Chemistry : Serves as a precursor for synthesizing pharmaceutical agents.
Q & A
Basic Research Questions
Q. What is the rationale behind the multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline?
Methodological Answer: The synthesis involves strategic use of protecting groups and sequential halogenation. Acetylation of aniline (to form acetanilide) reduces the ring's reactivity, preventing over-bromination. Bromination occurs at the para position due to the acetyl group's ortho/para-directing effect. Subsequent chlorination and iodination leverage the deactivating nature of halogens (meta-directing), ensuring regioselectivity. Deacetylation in the final step yields the target compound. This approach balances reactivity and selectivity .
Q. How do substituents influence the regioselectivity of halogenation in this compound?
Methodological Answer:
- Activating groups (e.g., -NHCOCH₃): Increase ring reactivity and direct electrophiles to ortho/para positions.
- Deactivating groups (e.g., -Br, -Cl): Reduce reactivity and direct electrophiles to meta positions.
For example, in the synthesis of this compound, the acetyl group ensures bromination occurs para to itself. Subsequent halogens (Cl, I) are introduced at meta positions relative to existing substituents due to their deactivating nature .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Data : Oral LD₅₀ >2,000 mg/kg; negative mutagenicity in regressive mutation tests .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact.
- Fire Hazards : Combustion releases toxic gases (e.g., HBr, HI). Use dry chemical or alcohol-resistant foam for extinguishing .
Advanced Research Questions
Q. How can chemoselective reactions be achieved in derivatives of this compound?
Methodological Answer: The distinct reactivity of bromine (easier to replace via Suzuki coupling) vs. iodine (prone to Ullmann coupling) allows chemoselective functionalization. For example:
- Flow Chemistry : A continuous flow system enables selective borylation of the C-I bond while preserving C-Br .
- Metal Catalysis : Pd(0) catalysts preferentially activate C-Br bonds in cross-couplings, leaving C-Cl intact.
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
- Step 1 : Compare experimental data with computational predictions (DFT calculations for ¹H/¹³C NMR chemical shifts).
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by symmetry or similar substituent environments.
- Step 3 : Validate purity via GC-MS or HPLC to rule out impurities distorting spectral data .
Q. What computational methods are effective in predicting the reactivity of polychlorinated/brominated aromatic systems?
Methodological Answer:
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions).
- Example : For this compound, DFT predicts the C-I bond as the most reactive site due to lower bond dissociation energy compared to C-Br/C-Cl .
Properties
IUPAC Name |
1-bromo-3-chloro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRRCWDCXLEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339155 | |
Record name | 1-Bromo-3-chloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-40-1 | |
Record name | 1-Bromo-3-chloro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-chloro-5-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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